N-(1-benzyl-4-piperidyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide
Description
N-(1-benzyl-4-piperidyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide is a heterocyclic acetamide derivative featuring a benzyl-piperidyl moiety linked to a 4,6-dimethylpyrimidin-2-ylamino group via an acetamide bridge. Key structural elements include:
Properties
Molecular Formula |
C20H27N5O |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]acetamide |
InChI |
InChI=1S/C20H27N5O/c1-15-12-16(2)23-20(22-15)21-13-19(26)24-18-8-10-25(11-9-18)14-17-6-4-3-5-7-17/h3-7,12,18H,8-11,13-14H2,1-2H3,(H,24,26)(H,21,22,23) |
InChI Key |
LXFBBXAAFDKKLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC(=O)NC2CCN(CC2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Biological Activity
N-(1-benzyl-4-piperidyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₈H₂₃N₃O
- Molecular Weight : 301.39 g/mol
- CAS Number : Not available in the current literature.
This compound primarily acts as a monoamine releasing agent , exhibiting selectivity for dopamine and norepinephrine. It has been shown to have a significant impact on neurotransmitter release, which is crucial for its potential applications in treating neurological disorders.
In Vitro Studies
- Acetylcholinesterase Inhibition : Research indicates that derivatives of benzylpiperidines, similar to this compound, inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism may help alleviate cognitive deficits associated with Alzheimer's disease .
- Chemokine Receptor Antagonism : The compound has been evaluated for its ability to act as an antagonist for CC chemokine receptors, particularly CCR3. Structure-activity relationship (SAR) studies have indicated that modifications to the benzylpiperidine structure enhance binding potency and functional antagonism .
In Vivo Studies
Case studies involving animal models suggest that compounds with similar structures exhibit significant neuroprotective effects, particularly in models of neurodegenerative diseases. For instance, the administration of related benzylpiperidine derivatives has shown promise in reducing neuroinflammation and improving cognitive function .
Table 1: Biological Activity Summary
| Activity Type | Effect/Outcome | Reference |
|---|---|---|
| AChE Inhibition | Increased acetylcholine levels | |
| CCR3 Antagonism | Reduced eosinophil chemotaxis | |
| Neuroprotective Effects | Improved cognitive function in animal models |
Case Studies
-
Cognitive Enhancement in Alzheimer’s Models :
- A study demonstrated that compounds similar to this compound improved memory retention in mice subjected to AChE inhibition. These findings support the potential use of this compound in treating cognitive deficits associated with Alzheimer's disease.
-
Inflammation Reduction :
- Another investigation highlighted the anti-inflammatory properties of related benzylpiperidine derivatives in models of neuroinflammation. The results indicated a significant reduction in pro-inflammatory cytokines following treatment, suggesting therapeutic potential for conditions characterized by neuroinflammation.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex molecular structure that includes a piperidine ring and a pyrimidine moiety, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 304.42 g/mol. Its structural components are crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of N-(1-benzyl-4-piperidyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide as an anticancer agent. The compound has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
Case Study:
In vitro evaluations demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast and colon cancer cells. The mechanism was attributed to the modulation of signaling pathways involved in cell survival and apoptosis .
Neurological Disorders
The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurological disorders such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase could enhance cholinergic transmission, thereby improving cognitive functions.
Research Findings:
Studies indicate that similar compounds have been effective in enhancing memory retention in animal models, suggesting a promising avenue for further exploration in cognitive enhancement therapies .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 5.19 µM |
| This compound | Escherichia coli | 7.25 µM |
This table summarizes the antimicrobial efficacy observed in controlled laboratory settings, indicating a potential role in treating infections caused by resistant bacterial strains .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that typically include the formation of piperidine derivatives followed by functionalization with pyrimidine rings.
Synthesis Overview:
- Piperidine Formation: Start with the synthesis of piperidine derivatives through cyclization reactions.
- Pyrimidine Attachment: Introduce the pyrimidine moiety via nucleophilic substitution reactions.
- Final Coupling: Combine the piperidine and pyrimidine components to form the target compound.
This synthetic pathway allows for the exploration of various derivatives that may enhance biological activity or selectivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Substituent Effects on Bioactivity
- Pyrimidinylamino vs. Sulfonamide/Sulfanyl: The pyrimidinylamino group in the target compound (vs. sulfonamide in or sulfanyl in ) may enhance hydrogen-bonding interactions with biological targets, such as kinases or bacterial enzymes . Sulfonamide-containing analogs (e.g., N4-Acetylsulfamethazine) show antitubercular activity, suggesting that the target compound’s pyrimidinylamino group could retain similar efficacy with improved metabolic stability .
Pharmacokinetic Implications
- Benzyl-piperidyl vs. Conversely, nitrophenyl or sulfanyl groups may improve solubility in polar solvents .
Research Findings and Hypotheses
- Antimicrobial Potential: Pyrimidine-acetamide hybrids with diphenyl or thiazol groups (e.g., ) exhibit antimicrobial activity, suggesting the target compound may share this trait.
- Kinase Inhibition: The pyrimidinylamino motif is structurally analogous to kinase inhibitors (e.g., ), implying possible ALK or EGFR inhibition.
- Metabolic Stability : The acetamide linker may reduce susceptibility to esterase-mediated degradation compared to sulfonamide or thioether analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
